Cas no 1275136-18-9 (2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one)

2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one structure
1275136-18-9 structure
商品名:2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
CAS番号:1275136-18-9
MF:C14H14FN3O
メガワット:259.278866291046
CID:5148886

2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one 化学的及び物理的性質

名前と識別子

    • 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
    • 2-(4-Fluoro-benzyl)-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one
    • Pyrido[4,3-c]pyridazin-3(2H)-one, 2-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-
    • インチ: 1S/C14H14FN3O/c15-12-3-1-10(2-4-12)9-18-14(19)7-11-8-16-6-5-13(11)17-18/h1-4,7,16H,5-6,8-9H2
    • InChIKey: RBDHNKSJLLVDSA-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CN1C(C=C2CNCCC2=N1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 424
  • トポロジー分子極性表面積: 44.7
  • 疎水性パラメータ計算基準値(XlogP): 0.5

2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD609274-1g
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
1275136-18-9 97%
1g
¥2744.0 2023-04-03
Chemenu
CM492346-1g
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
1275136-18-9 97%
1g
$396 2024-08-02

2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one 関連文献

2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-oneに関する追加情報

Introduction to 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS No. 1275136-18-9) and Its Emerging Applications in Chemical Biology

The compound 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS No. 1275136-18-9) represents a fascinating scaffold in the realm of chemical biology, characterized by its intricate heterocyclic structure and potential biological activity. This molecule, belonging to the pyridazine and pyridopyridazine classes, has garnered significant attention due to its structural complexity and the unique pharmacophoric features it possesses. The presence of a 4-fluorobenzyl moiety introduces a fluorine atom into the aromatic ring, which is a common strategy in drug design to modulate metabolic stability, binding affinity, and overall bioavailability.

Recent advancements in medicinal chemistry have highlighted the importance of pyridopyridazine derivatives as promising candidates for therapeutic intervention. The tetrahydropyrido[4,3-c]pyridazine core of this compound is particularly noteworthy, as it mimics the structural motifs found in several biologically active molecules. This scaffold has been explored in various contexts, including the development of kinase inhibitors and other enzyme-targeting agents. The three-dimensional arrangement of the nitrogen atoms and the aromatic substituents in this structure contributes to its potential as a scaffold for small-molecule drug discovery.

One of the most compelling aspects of 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is its versatility in chemical modifications. The fluorobenzyl group can serve as a handle for further derivatization, allowing chemists to explore diverse structural analogs with tailored biological properties. For instance, fluorine atoms are known to enhance binding interactions with biological targets due to their ability to participate in weak non-covalent interactions such as π-stacking and dipole-dipole interactions. This feature makes it an attractive component in the design of high-affinity ligands.

The pyridazine ring itself is a well-studied pharmacophore in medicinal chemistry. It is found in numerous approved drugs and has demonstrated efficacy across a range of therapeutic areas. The substitution pattern on the pyridazine ring can significantly influence its biological activity. In the case of 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, the presence of additional hydrogen atoms on the tetrahydropyrido[4,3-c]pyridazine moiety suggests that it may exhibit enhanced solubility and reduced toxicity compared to more rigid analogs.

Recent studies have begun to elucidate the potential biological activities of this compound. Preliminary computational modeling studies suggest that it may interact with proteins involved in signal transduction pathways relevant to neurological disorders and cancer. The fluorobenzyl group, in particular, has been implicated in modulating receptor binding affinities by influencing electronic distributions across the aromatic system. This property could be exploited to develop selective inhibitors targeting specific disease-related pathways.

Moreover, the tetrahydropyrido[4,3-c]pyridazine scaffold has shown promise as a platform for developing compounds with anti-inflammatory and immunomodulatory effects. The three-dimensional structure of this scaffold allows for optimal positioning of functional groups relative to potential binding sites on biological targets. This spatial arrangement is critical for achieving high selectivity and minimizing off-target effects—a key consideration in modern drug development.

In vitro experiments have begun to explore the interactions between 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one and various enzymes and receptors. Initial results indicate that it may exhibit inhibitory activity against certain kinases and phosphodiesterases (PDEs), which are implicated in a wide range of diseases including cardiovascular disorders and neurodegenerative conditions. The ability to modulate these enzymes could lead to novel therapeutic strategies targeting pathophysiological processes driven by aberrant enzyme activity.

The synthesis of this compound has also been optimized to ensure scalability for both research and potential clinical applications. Advances in synthetic methodologies have allowed for efficient construction of the target molecule while maintaining high purity standards. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce the fluorobenzyl group with high regioselectivity. These synthetic approaches are crucial for producing sufficient quantities of material for structural characterization and biological testing.

Structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in understanding how 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one interacts with its biological targets at an atomic level. These studies provide critical insights into binding modes and can guide further modifications aimed at improving potency and selectivity. For example, NMR experiments have revealed that the fluorobenzyl group adopts specific orientations within protein binding pockets that could be exploited to enhance binding interactions.

The development of new drug candidates often involves iterative optimization based on structural insights gained from computational modeling and experimental studies. In the case of 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, future work may focus on exploring derivatives with altered substitution patterns or additional functional groups designed to improve pharmacokinetic properties such as bioavailability or metabolic stability. The flexibility provided by the tetrahydropyrido[4,3-c]pyridazine core makes it an ideal candidate for such exploratory studies.

In conclusion,2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido\[4, 3 - c\]pyridazin - 3 \( 2 H \) - one \) (CAS No.\ 1275136 - 18 - 9\) represents a structurally complex yet promising compound with significant potential in chemical biology。 Its unique combination of pharmacophoric features, including a \textbf{fluorobenzyl} group, makes it an attractive scaffold for drug discovery。 Recent advances suggest that this molecule may play a role in treating neurological disorders, cancer, or inflammatory conditions, though further research is needed to fully elucidate its therapeutic applications。 As synthetic methodologies continue to evolve, access to increasingly diverse derivatives will likely expand its utility across multiple therapeutic areas。

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量